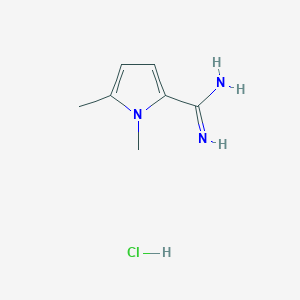

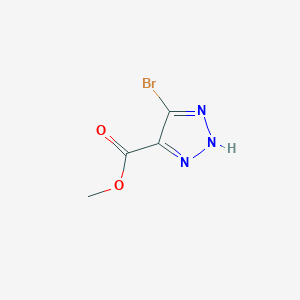

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide” is a compound that contains both a thiazole and a quinazolinone moiety . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing thiazoles and quinazolinones are known. For instance, quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a quinazolinone moiety. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound and its derivatives are synthesized through various chemical reactions, demonstrating the chemical versatility and potential for modification to enhance desired properties. Nguyen et al. (2022) successfully synthesized derivatives bearing similar moieties through a multi-step process, highlighting the structural determination using spectroscopic techniques Nguyen et al., 2022. Additionally, Berber (2022) emphasized the role of reaction medium in organic synthesis, providing insights into the synthesis of thiazole compounds under various conditions Berber, 2022.

Biological Activities

A significant aspect of the research on these compounds is their potential biological activities, particularly their antibacterial and antitumor properties. Bhoi et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl) derivatives and tested them for in-vitro antibacterial activity, demonstrating broad-spectrum efficacy against microorganisms Bhoi et al., 2015. In the realm of antitumor research, Shams et al. (2010) explored the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from similar acetamide compounds, revealing significant inhibitory effects against human cancer cell lines Shams et al., 2010.

Chemical Behavior and Applications

Research also delves into the chemical behavior of these compounds under different reaction conditions, leading to the synthesis of a variety of heterocyclic compounds with potential applications in pharmaceuticals. For instance, Dyachenko and Vovk (2013) discussed the use of cyanoselenoacetamide for synthesizing propane-bis(thioamide), showcasing its utility in heterocyclizations for producing thiazoles and other heterocycles Dyachenko & Vovk, 2013.

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole with N-(2-bromoethyl)acetamide, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole", "N-(2-bromoethyl)acetamide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole (1.0 g, 3.8 mmol) and N-(2-bromoethyl)acetamide (1.2 g, 6.3 mmol) in ethanol (20 mL) and add hydrochloric acid (1 M) dropwise until the pH reaches 4. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield a yellow powder.", "Step 3: Dissolve the yellow powder in ethanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH reaches 7. Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield a white powder.", "Step 5: Dissolve the white powder in ethanol (20 mL) and add sodium hydroxide (1 M) dropwise until the pH reaches 10. Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield the final product, N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide, as a white powder." ] } | |

Número CAS |

896699-38-0 |

Fórmula molecular |

C21H19N5OS2 |

Peso molecular |

421.54 |

Nombre IUPAC |

N-(2-phenylethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C21H19N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h1-9,13H,10-12H2,(H,22,27)(H2,23,24,25,26,28) |

Clave InChI |

RPMFCIVBQUZGQP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2671287.png)

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)

![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B2671290.png)

![4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2671291.png)

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)

![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)

![7-Chloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B2671302.png)

![(7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2671303.png)

![4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2671309.png)